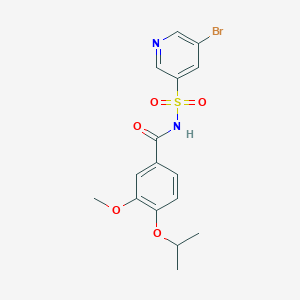
N-(5-bromopyridin-3-yl)sulfonyl-3-methoxy-4-propan-2-yloxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-bromopyridin-3-yl)sulfonyl-3-methoxy-4-propan-2-yloxybenzamide is a chemical compound with the molecular formula C20H20BrN2O5S. It is a potent inhibitor of the protein kinase B-Raf, which is involved in the regulation of cell growth and proliferation. The compound has been the subject of extensive scientific research due to its potential therapeutic applications in the treatment of cancer and other diseases.
Wirkmechanismus
The mechanism of action of N-(5-bromopyridin-3-yl)sulfonyl-3-methoxy-4-propan-2-yloxybenzamide involves the inhibition of B-Raf, which is a critical component of the MAPK/ERK signaling pathway. This pathway is involved in the regulation of cell growth, differentiation, and survival, and it is frequently dysregulated in cancer. By inhibiting B-Raf, N-(5-bromopyridin-3-yl)sulfonyl-3-methoxy-4-propan-2-yloxybenzamide can block the downstream signaling events that promote cancer cell growth and proliferation.
Biochemical and Physiological Effects:
N-(5-bromopyridin-3-yl)sulfonyl-3-methoxy-4-propan-2-yloxybenzamide has been shown to have several biochemical and physiological effects. In preclinical studies, the compound has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis. It has also been shown to have anti-inflammatory effects and to modulate the immune response.
Vorteile Und Einschränkungen Für Laborexperimente
N-(5-bromopyridin-3-yl)sulfonyl-3-methoxy-4-propan-2-yloxybenzamide has several advantages for use in lab experiments. It is a highly potent and selective inhibitor of B-Raf, which makes it a valuable tool for studying the MAPK/ERK signaling pathway and its role in cancer. However, the compound also has some limitations, including its relatively low solubility and stability in aqueous solutions.
Zukünftige Richtungen
There are several future directions for research on N-(5-bromopyridin-3-yl)sulfonyl-3-methoxy-4-propan-2-yloxybenzamide. One area of research is the development of more potent and selective inhibitors of B-Raf that can overcome the limitations of N-(5-bromopyridin-3-yl)sulfonyl-3-methoxy-4-propan-2-yloxybenzamide. Another area of research is the investigation of the compound's potential therapeutic applications in other diseases, such as autoimmune disorders and inflammatory diseases. Finally, further studies are needed to elucidate the compound's mechanism of action and its effects on other signaling pathways and cellular processes.
Synthesemethoden
The synthesis of N-(5-bromopyridin-3-yl)sulfonyl-3-methoxy-4-propan-2-yloxybenzamide involves several steps, including the preparation of intermediate compounds and the coupling of the final product. The synthesis method has been described in detail in several scientific publications, and it involves the use of various reagents and solvents.
Wissenschaftliche Forschungsanwendungen
N-(5-bromopyridin-3-yl)sulfonyl-3-methoxy-4-propan-2-yloxybenzamide has been extensively studied for its potential therapeutic applications in the treatment of cancer. It has been shown to be a potent inhibitor of B-Raf, which is a key oncogenic driver in several types of cancer. The compound has been tested in preclinical models of cancer, and it has shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells.
Eigenschaften
IUPAC Name |
N-(5-bromopyridin-3-yl)sulfonyl-3-methoxy-4-propan-2-yloxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrN2O5S/c1-10(2)24-14-5-4-11(6-15(14)23-3)16(20)19-25(21,22)13-7-12(17)8-18-9-13/h4-10H,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNQICXPVQKTYLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)C(=O)NS(=O)(=O)C2=CC(=CN=C2)Br)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-bromopyridin-3-yl)sulfonyl-3-methoxy-4-propan-2-yloxybenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(2-hydroxyphenyl)methyl]-3-(1H-indol-3-yl)-N-methylpropanamide](/img/structure/B7572700.png)
![5-[1-[(5-Methylpyrazin-2-yl)methyl]piperidin-2-yl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B7572712.png)
![2-[3-(3,5-dimethylpyrazol-1-yl)azetidin-1-yl]-N-(2-oxoazepan-3-yl)acetamide](/img/structure/B7572721.png)
![2-[4-Fluoro-2-(trifluoromethylsulfonyl)anilino]acetamide](/img/structure/B7572740.png)

![(6-Amino-5-chloropyridin-3-yl)-[4-(1,3-thiazol-2-yl)piperazin-1-yl]methanone](/img/structure/B7572753.png)
![1-[2-(Trifluoromethylsulfonyl)phenyl]azetidin-3-ol](/img/structure/B7572755.png)
![1-(2-fluorophenyl)-N-[1-(4-methyl-1,2,4-triazol-3-yl)ethyl]methanesulfonamide](/img/structure/B7572756.png)
![2-[3-(2-Fluorophenyl)-6-oxopyridazin-1-yl]acetonitrile](/img/structure/B7572757.png)
![6-[2-(1-pyrazol-1-ylpropan-2-ylamino)ethoxy]-3,4-dihydro-1H-quinolin-2-one](/img/structure/B7572766.png)

![N-[4-(dimethylamino)-2-(trifluoromethyl)phenyl]-2-(2,4-dimethylphenyl)-1,3-thiazole-5-carboxamide](/img/structure/B7572772.png)
![1-[2-(2,4-Dichloro-5-fluorophenyl)morpholin-4-yl]propan-1-one](/img/structure/B7572789.png)
![4-[(1-methyl-3,5-dihydro-2H-1,4-benzodiazepin-4-yl)methyl]benzamide](/img/structure/B7572790.png)